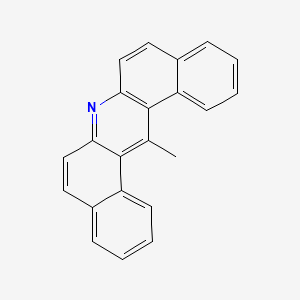

Dibenz(a,j)acridine, 14-methyl-

Description

Contextualization of Dibenz(a,j)acridines within the Broader Class of PANHs

Dibenz(a,j)acridine is a member of a large class of organic compounds known as Polycyclic Aromatic Nitrogen Heterocycles (PANHs). These are complex molecules composed of multiple fused aromatic rings where at least one carbon atom is replaced by a nitrogen atom. nasa.gov This nitrogen substitution fundamentally alters the electronic structure and properties of the molecule compared to their homocyclic counterparts, the polycyclic aromatic hydrocarbons (PAHs). imperial.ac.uk PANHs, including dibenz(a,j)acridine, are often formed during the incomplete combustion of organic materials and are found in substances like tobacco smoke, urban air pollution, and as byproducts of various industrial processes. inchem.orgnih.gov

Research into PANHs has a long history, initially driven by their association with the dye industry in the late 19th and early 20th centuries. Acridine (B1665455), a simpler PANH, was first isolated from coal tar in 1870. wikipedia.org Over time, the focus of PANH research shifted towards environmental science and toxicology as their widespread presence and potential for adverse health effects became apparent. researchgate.net In astrophysics, PANHs are studied as potential components of the interstellar medium, with research exploring their spectral signatures and behavior under astronomical conditions. nasa.govimperial.ac.uk The field of synthetic organic chemistry has also seen extensive research into the development of novel methods for the synthesis of complex PANH structures and their derivatives. rsc.org

The addition of a methyl group to a PANH backbone, creating a methylated isomer, can significantly influence its biological activity and environmental fate. nutranourish.comnih.gov Methylation can alter the molecule's three-dimensional shape, its solubility, and how it interacts with biological macromolecules like DNA and proteins. nutranourish.comnih.gov In environmental studies, the presence and relative abundance of specific methylated PANH isomers can serve as markers for identifying the sources of pollution. researchgate.net From a biological perspective, methylation can impact the metabolic pathways of PANHs in organisms, sometimes leading to the formation of more potent carcinogenic or mutagenic metabolites. nih.gov The study of methylated PANHs is crucial for understanding their mechanisms of toxicity and for assessing the risks they pose to human health and the environment. nih.gov

Research Imperatives for 14-methyl-Dibenz(a,j)acridine

The specific placement of the methyl group at the 14-position of the dibenz(a,j)acridine structure introduces distinct steric and electronic features. This methyl group can influence the planarity of the molecule, which in turn affects its ability to intercalate with DNA. The electron-donating nature of the methyl group can also alter the electron density distribution within the aromatic ring system, potentially affecting its reactivity in chemical and biological reactions. Research into these unique attributes is essential for predicting the compound's behavior and its potential biological consequences.

Dibenz(a,j)acridine, the parent compound of 14-methyl-dibenz(a,j)acridine, has been the subject of considerable research. It is recognized as a carcinogen in experimental animals and a mutagen in bacterial assays. inchem.org Found in tobacco smoke and urban pollutants, its carcinogenicity has been demonstrated in mouse skin and liver. inchem.orgnih.gov Studies have shown that it can cause tumors at various tissue sites in mice through different exposure routes. epa.gov The metabolism of dibenz(a,j)acridine has been investigated, revealing the formation of several metabolites, including dihydrodiols and phenols. nih.gov This foundational knowledge of the parent compound provides a critical framework for understanding the potential toxicological profile and metabolic fate of its methylated derivatives like 14-methyl-dibenz(a,j)acridine.

Structure

3D Structure

Properties

CAS No. |

59652-20-9 |

|---|---|

Molecular Formula |

C22H15N |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

2-methyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |

InChI |

InChI=1S/C22H15N/c1-14-21-17-8-4-2-6-15(17)10-12-19(21)23-20-13-11-16-7-3-5-9-18(16)22(14)20/h2-13H,1H3 |

InChI Key |

FWWCEHRBGXZGJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC3=C1C4=CC=CC=C4C=C3)C=CC5=CC=CC=C52 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Reactivity of 14 Methyl Dibenz A,j Acridine and Its Analogues

Contemporary Synthetic Routes to Dibenz(a,j)acridine Derivatives

The construction of the complex pentacyclic framework of Dibenz(a,j)acridine derivatives has been the subject of considerable research, leading to the development of several sophisticated synthetic strategies. These methods often focus on efficiency, selectivity, and the ability to introduce a variety of substituents onto the core structure.

The regioselective introduction of a methyl group onto an acridine (B1665455) scaffold is a significant challenge due to the multiple potential reaction sites. While direct methylation of Dibenz(a,j)acridine at the 14-position is not explicitly described in the available literature, general strategies for the regioselective synthesis of methylated acridines can be considered. One prominent approach involves the use of pre-functionalized building blocks that direct the position of the methyl group during the cyclization process. For instance, the synthesis of dihydro-7-methyl-benz[c]acridine, an isomer of a methylated dibenzoacridine, has been reported. tn-sanso.co.jp Although this method does not yield the 14-methyl-Dibenz(a,j)acridine, it highlights a strategy where a methyl group is present on one of the precursors before the final ring system is formed.

Another conceptual approach would be the direct C-H methylation of the Dibenz(a,j)acridine core. While not specifically reported for this molecule, advancements in C-H activation and methylation of N-heterocycles could potentially be applied. These reactions often employ transition metal catalysts, such as palladium or rhodium, to achieve high regioselectivity. The inherent electronic properties of the Dibenz(a,j)acridine ring system would play a crucial role in directing the methylation to a specific position.

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures like Dibenz(a,j)acridines from simple precursors in a single step. These reactions offer significant advantages in terms of atom economy and operational simplicity. Several MCRs have been developed for the synthesis of acridine and benzoacridine derivatives. nih.govrsc.orgacs.orgnih.govrsc.org

One notable strategy for the synthesis of the Dibenz(a,j)acridine core involves a three-component reaction of an aromatic aldehyde, 1-naphthylamine, and dimedone. This approach, however, typically leads to benzo[c]acridine derivatives. rsc.org

A more direct route to the Dibenz(a,j)acridine skeleton has been developed that relies on a combination of Pd-catalyzed cross-coupling reactions followed by a Brønsted acid-mediated cycloisomerization. This multi-step process allows for a modular and flexible synthesis of various substituted Dibenz(a,j)acridines. The final cycloisomerization step is crucial for the formation of the pentacyclic system.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Three-component reaction | Aromatic aldehydes, 1-naphthylamine, dimedone | Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), solvent-free | Benzo[c]acridine derivatives rsc.org |

| Three-component reaction | 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, aromatic amines | p-toluene sulphonic acid | 7-arylbenzo[c]acridine-5,6-diones rsc.org |

The development of novel and efficient catalytic systems is a cornerstone of modern organic synthesis, and the preparation of Dibenz(a,j)acridines is no exception. A variety of catalysts have been employed to facilitate the key bond-forming steps in the synthesis of the acridine core.

Ionic liquids (ILs) have been successfully used as recyclable catalysts for the synthesis of 14H-dibenzo[a,j]xanthene and 1,8-dioxo-decahydroacridine derivatives. nih.gov Specifically, 1,3-disulfonic acid imidazolium (B1220033) carboxylate ionic liquids have shown high efficiency under solvent-free conditions. nih.gov

Heterogeneous catalysts are also gaining prominence due to their ease of separation and reusability. Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous acid catalyst, has been effectively used in the one-pot, three-component synthesis of benzo[c]acridine derivatives under solvent-free conditions. rsc.org Another innovative approach utilizes sulfonated multi-walled carbon nanotubes as a heterogeneous nanocatalyst for the synthesis of tetrahydrobenzo[a]acridine derivatives. nih.gov Metal ion-exchanged NaY zeolites have also been demonstrated as effective catalysts for the preparation of acridine derivatives. google.com

| Catalyst Type | Specific Catalyst | Application | Advantages |

| Ionic Liquid | 1,3-disulfonic acid imidazolium carboxylate | Synthesis of 1,8-dioxo-decahydroacridine derivatives nih.gov | Recyclable, solvent-free conditions nih.gov |

| Nanoporous Solid Acid | Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) | One-pot synthesis of benzo[c]acridine derivatives rsc.org | Reusable, solvent-free, high yields rsc.org |

| Carbon Nanomaterial | Sulfonated multi-walled carbon nanotubes | Synthesis of tetrahydrobenzo[a]acridine derivatives nih.gov | Heterogeneous, reusable nih.gov |

| Zeolite | Metal ion-exchanged NaY zeolite | Synthesis of acridine derivatives google.com | Heterogeneous, high surface area google.com |

Synthesis of Isotopically Labeled 14-methyl-Dibenz(a,j)acridine for Mechanistic Studies

The synthesis of isotopically labeled compounds is indispensable for elucidating reaction mechanisms and tracking metabolic pathways. While no specific methods for the synthesis of isotopically labeled 14-methyl-Dibenz(a,j)acridine are reported in the provided literature, general strategies for the deuteration and carbon-13 labeling of aromatic and heterocyclic compounds can be considered.

The introduction of deuterium (B1214612) (D) or carbon-13 (¹³C) into the molecular structure of 14-methyl-Dibenz(a,j)acridine would be of significant value. Deuteration at a specific site can help to probe the kinetic isotope effect of a reaction, providing insight into the rate-determining step of a chemical transformation or metabolic process. nih.gov Carbon-13 labeling is instrumental in tracing the fate of carbon atoms through complex reaction sequences or metabolic networks. rsc.orgnih.gov

General methods for the deuteration of aromatic compounds often involve H-D exchange reactions using a deuterium source like heavy water (D₂O) under high temperature and pressure, often in the presence of a catalyst. tn-sanso.co.jp Flow synthesis methods using microwave technology have been developed to improve the efficiency of such deuteration processes. tn-sanso.co.jp For the synthesis of specifically labeled compounds, deuterated building blocks can be employed. nih.gov

For carbon-13 labeling, a common approach is to use a ¹³C-labeled precursor in the synthesis. For example, ¹³C-labeled acetylene, generated from calcium carbide (Ca¹³C₂), can serve as a universal building block for the introduction of a ¹³C₂ unit into a variety of organic molecules. rsc.org

Isotopically labeled 14-methyl-Dibenz(a,j)acridine would be a powerful tool for understanding its chemical reactivity and biological interactions. For instance, a ¹⁴C-labeled analogue of the parent Dibenz(a,j)acridine has been used to study its metabolism. nih.gov Similarly, deuterated analogues can be used to investigate the mechanism of metabolic oxidation, as the cleavage of a C-D bond is typically slower than that of a C-H bond. nih.gov

In mechanistic studies of its formation, a ¹³C-labeled precursor could be used to follow the rearrangement of the carbon skeleton during a cycloisomerization reaction. By analyzing the position of the ¹³C label in the final product using techniques like NMR spectroscopy or mass spectrometry, the precise pathway of bond formation and cleavage can be determined.

The study of the metabolic fate of 14-methyl-Dibenz(a,j)acridine would also be greatly facilitated by isotopic labeling. The administration of a labeled version of the compound to a biological system, followed by the analysis of its metabolites, would allow for the unambiguous identification of the biotransformation products and provide a quantitative measure of the different metabolic pathways. nih.govnih.gov

Intrinsic Chemical Transformations and Reactivity Profiles

The reactivity of dibenz(a,j)acridines is governed by their extended π-electron system, the presence of the nitrogen heteroatom, and the specific substitution patterns on the aromatic rings. These features make them susceptible to various chemical transformations, including photochemical reactions and metabolic activation through oxidative and reductive pathways.

Photochemical Transformations of Dibenz(a,j)acridines

While specific experimental studies on the photochemical transformations of 14-methyl-Dibenz(a,j)acridine are not extensively documented in publicly available literature, the general behavior of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogues under ultraviolet (UV) radiation provides a framework for understanding its likely photoreactivity.

The absorption of UV radiation by these molecules can lead to the formation of electronically excited states, which can then undergo various photochemical reactions. For related compounds, such as dibenz[a,h]anthracene, photocyclization reactions have been utilized in synthetic pathways, for instance, in the preparation of carbon-14 (B1195169) labelled analogues. rsc.org This suggests that the dibenzacridine skeleton is amenable to photochemical manipulation.

The presence of a methyl group on the aromatic system can potentially influence the photochemical behavior. Methylation can affect the electronic properties of the molecule, which may alter its absorption spectrum and the lifetime of its excited states. Furthermore, the methyl group itself could be a site for photochemical reactions, although ring-based transformations are generally more prevalent for this class of compounds. The effect of UV radiation on DNA methylation has also been a subject of study, indicating a potential for interaction between photochemical processes and biological systems. nih.govnih.gov

Oxidative and Reductive Chemistry Relevant to Biological Systems

The metabolism of dibenz(a,j)acridines is a critical area of study, as it is directly linked to their biological activity. In biological systems, these compounds undergo extensive oxidative and reductive transformations, primarily mediated by cytochrome P450 enzymes and other metabolizing enzymes. Although direct metabolic studies on 14-methyl-Dibenz(a,j)acridine are scarce, a wealth of information on the parent compound, Dibenz(a,j)acridine (DBAJAC), provides a strong foundation for predicting its metabolic fate.

Metabolism of the Parent Compound: Dibenz(a,j)acridine (DBAJAC)

In vitro studies using liver microsomes from various species have shown that DBAJAC is metabolized to a range of products. nih.govnih.govnih.gov The primary routes of metabolism involve oxidation of the aromatic rings to form phenols and dihydrodiols.

Major metabolites identified from the incubation of DBAJAC with rat liver microsomes include:

trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]acridine (trans-DBAJAC-3,4-dihydrodiol)

trans-5,6-dihydroxy-5,6-dihydrodibenz[a,j]acridine (trans-DBAJAC-5,6-dihydrodiol)

3-hydroxy-DBAJAC

4-hydroxy-DBAJAC

DBAJAC-5,6-oxide

The formation of these metabolites is significantly influenced by the induction of specific cytochrome P450 enzymes. For instance, pretreatment with 3-methylcholanthrene, an inducer of CYP1A enzymes, leads to a significant increase in the metabolism of DBAJAC to its dihydrodiol and phenol (B47542) metabolites. nih.gov

The table below summarizes the major metabolites of Dibenz(a,j)acridine identified in in vitro studies.

| Metabolite Name | Metabolic Pathway |

| trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]acridine | Dihydroxylation |

| trans-5,6-dihydroxy-5,6-dihydrodibenz[a,j]acridine | Dihydroxylation |

| 3-hydroxy-Dibenz(a,j)acridine | Hydroxylation |

| 4-hydroxy-Dibenz(a,j)acridine | Hydroxylation |

| Dibenz(a,j)acridine-5,6-oxide | Epoxidation |

Influence of the 14-Methyl Group on Metabolism

The presence of a methyl group at the 14-position is expected to influence the metabolism of the dibenzacridine core. While specific data for the 14-methyl derivative is not available, studies on other methylated PAHs and aza-PAHs can provide insights. For instance, a comparative study on the metabolism of dibenz[a,j]anthracene (B1218775) and its 7-methyl derivative in mouse keratinocytes revealed significant differences in their metabolic profiles. nih.gov The 7-methyl derivative led to a higher proportion of the 3,4-dihydrodiol, a key intermediate in the activation of many PAHs to their ultimate carcinogenic forms. nih.gov Furthermore, the glucuronide conjugates of the dihydrodiols were found in the extracellular medium for the parent compound but not for the methyl derivative, suggesting that methylation can affect the rate and pathway of detoxification. nih.gov

Based on these findings, it is plausible that the 14-methyl group in 14-methyl-Dibenz(a,j)acridine could:

Alter the regioselectivity of the cytochrome P450-mediated oxidation, potentially favoring or hindering oxidation at specific sites on the aromatic rings.

Influence the rate of metabolic activation versus detoxification pathways.

Affect the subsequent conjugation and excretion of the metabolites.

Catalytic reduction of dibenz(a,j)acridine is known to yield a molecular compound with 7,14-dihydrodibenz[a,j]acridine. nih.gov This indicates that reductive pathways can also play a role in the transformation of the dibenzacridine skeleton.

Mechanistic Investigations of Biological Interactions of 14 Methyl Dibenz A,j Acridine

Molecular Adduct Formation with Nucleic Acids

The carcinogenicity of many polycyclic aromatic hydrocarbons and their nitrogen-containing counterparts, such as Dibenz(a,j)acridine (DB[a,j]A), is intrinsically linked to their ability to form covalent adducts with cellular macromolecules, most notably DNA. This process is a critical initiating event in chemical carcinogenesis.

Elucidation of DNA Adduct Structures and Stereochemistry

Following metabolic activation, reactive metabolites of DB[a,j]A form covalent bonds with DNA, creating DNA adducts. Studies utilizing ³²P-postlabeling techniques have been instrumental in identifying these adducts in target tissues. In mouse skin, a primary site for DB[a,j]A-induced carcinogenicity, the parent compound produces two distinct DNA adducts. nih.govnih.gov

The key to understanding the structure of these adducts lies in the metabolic pathways of DB[a,j]A. The "bay-region" theory of carcinogenesis posits that diol epoxides in the bay region of the molecule are the ultimate carcinogenic metabolites. For DB[a,j]A, the pathway is thought to proceed through the formation of DB[a,j]A-3,4-dihydrodiol, which is then further metabolized to a highly reactive bay-region diol-epoxide. nih.gov

When mice were treated with DB[a,j]A-3,4-dihydrodiol, the same two DNA adducts observed with the parent compound were formed, but at a higher total level, suggesting that this dihydrodiol is a key proximate carcinogen. nih.govnih.gov Interestingly, application of the K-region metabolite, DB[a,j]A-5,6-dihydrodiol, resulted in two different adducts, indicating that multiple pathways of activation and DNA binding can occur, although the bay-region pathway appears to be the major route in skin. nih.govnih.gov The stereochemistry of the proximate carcinogen, the 3,4-dihydrodiol, has been shown to be predominantly the (3R,4R)-absolute configuration, independent of the specific cytochrome P450 enzyme responsible for its formation.

Mechanisms of Covalent Binding to DNA and RNA Bases

The formation of covalent bonds between the reactive metabolites of DB[a,j]A and nucleic acid bases is the culmination of the bioactivation process. The ultimate carcinogenic metabolite, a bay-region diol-epoxide, is a highly electrophilic species. This electrophile readily attacks nucleophilic sites on DNA and RNA bases.

The primary mechanism involves the opening of the epoxide ring and the formation of a covalent bond with exocyclic amino groups of purine (B94841) bases, particularly guanine (B1146940) and adenine. The specific adducts formed depend on the stereochemistry of the diol-epoxide and the site of attack on the DNA base. While detailed structural elucidation of specific DB[a,j]A-RNA adducts is less characterized in the literature, the chemical principles governing their formation are expected to be similar to those for DNA adducts.

Influence on Nucleic Acid Conformation and Integrity

The formation of bulky chemical adducts on DNA bases can significantly distort the regular helical structure of the nucleic acid. The presence of a large molecule like a DB[a,j]A diol-epoxide covalently bound to a base can cause localized denaturation, bending, and unwinding of the DNA duplex.

These conformational changes can have profound biological consequences. They can interfere with the proper functioning of DNA polymerases during replication, leading to misincorporation of bases and mutations. Similarly, the fidelity of transcription can be compromised. The structural distortion may also trigger cellular DNA repair mechanisms. If these repair processes are error-prone or overwhelmed, permanent mutations can become fixed in the genome, a critical step in the initiation of cancer. The specific impact on conformation is influenced by the structure of the adduct and its position within the DNA sequence.

Enzymatic Bioactivation Pathways

Dibenz(a,j)acridine, in its native state, is relatively inert. Its conversion into biologically reactive species that can bind to DNA is dependent on the action of a suite of metabolic enzymes.

Role of Cytochrome P450 Enzymes in Activating Metabolite Formation

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the initial oxidation of DB[a,j]A, a critical first step in its bioactivation. Studies using expressed human cytochrome P450 enzymes have demonstrated that several isoforms can metabolize DB[a,j]A, with varying degrees of regioselectivity and stereoselectivity.

The formation of the proximate carcinogen, the 3,4-dihydrodiol, is a key metabolic step. Research has shown that human CYP3A4 forms this metabolite with the highest relative abundance. In contrast, CYP1A2 is most regioselective for oxidation at the K-region (the 5,6-position). The stereochemistry of the resulting dihydrodiols is also influenced by the specific CYP enzyme. For instance, the K-region dihydrodiol of DB[a,j]A is formed by CYP1A1 and CYP1A2 as the R,R isomer with almost 100% optical purity.

The table below summarizes the roles of different human CYP450 enzymes in the metabolism of Dibenz(a,j)acridine.

| Enzyme | Primary Metabolic Role for Dibenz(a,j)acridine | Stereochemical Outcome |

| CYP1A1 | K-region oxidation | Forms K-region (5,6-) dihydrodiol as the R,R isomer; predominantly forms 5S,6R-oxide. |

| CYP1A2 | K-region oxidation | Forms K-region (5,6-) dihydrodiol as the R,R isomer with high optical purity. |

| CYP3A4 | Forms proximate carcinogen (3,4-dihydrodiol) | Produces the 3,4-dihydrodiol with predominantly 3R,4R-absolute configuration. |

| CYP3A5 | Metabolism of DB[a,j]A | Contributes to the overall metabolic profile. |

Contribution of Other Oxidoreductases and Phase I Enzymes

Following the initial oxidation by cytochrome P450 enzymes to form epoxides, another critical enzyme, epoxide hydrolase, is involved in the bioactivation pathway. This enzyme catalyzes the hydrolysis of the epoxides to form dihydrodiols. For example, the conversion of DB[a,j]A-3,4-oxide to DB[a,j]A-3,4-dihydrodiol is a necessary step before the second epoxidation that forms the ultimate carcinogenic bay-region diol-epoxide. Inhibition of epoxide hydrolase has been shown to significantly reduce the formation of dihydrodiols.

In addition to the primary activation pathways, other metabolic transformations can occur. For instance, DB[a,j]A-N-oxide has been identified as a minor metabolite formed in incubations with liver microsomes. While the primary focus is often on the diol-epoxide pathway, the formation of phenols, such as 3-hydroxy-DB[a,j]A and 4-hydroxy-DB[a,j]A, represents another significant route of metabolism in hepatocytes. These metabolic pathways collectively contribute to the balance between bioactivation and detoxification of Dibenz(a,j)acridine.

The table below details the metabolites of Dibenz(a,j)acridine identified in various in vitro systems.

| Metabolite | System of Identification | Significance |

| trans-DB[a,j]A-3,4-dihydrodiol | Rat liver and lung microsomes, rat hepatocytes | Proximate carcinogen in the bay-region theory. |

| trans-DB[a,j]A-5,6-dihydrodiol | Rat liver microsomes, rat hepatocytes (minor) | Product of K-region oxidation. |

| DB[a,j]A-5,6-oxide | Rat liver microsomes | K-region epoxide. |

| 3-hydroxy-DB[a,j]A | Rat liver microsomes, rat hepatocytes | Major phenolic metabolite. |

| 4-hydroxy-DB[a,j]A | Rat liver microsomes, rat hepatocytes | Major phenolic metabolite. |

| DB[a,j]A-N-oxide | Rat liver microsomes | Minor metabolite from oxidation at the nitrogen heteroatom. |

Characterization of Electrophilic Intermediates

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs, such as Dibenz(a,j)acridine, is a critical step in their interaction with cellular macromolecules and the manifestation of their biological effects. This process typically involves the formation of highly reactive electrophilic intermediates.

For the parent compound, Dibenz(a,j)acridine, metabolism in rat liver preparations has been shown to yield several key metabolites. Studies have identified the formation of phenols and dihydrodiols as significant metabolic products. Specifically, the metabolism of 7-methylbenz[c]acridine, a related methylated aza-PAH, by rat hepatocytes resulted in the formation of 7-hydroxymethylbenz[c]acridine, as well as trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz[c]acridine and trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine. nih.gov This suggests that metabolic pathways for methylated aza-PAHs can involve both oxidation of the methyl group and the aromatic rings.

Table 1: Potential Metabolites of 14-methyl-Dibenz(a,j)acridine (Inferred from related compounds)

| Metabolite Type | Potential Specific Metabolites | Precursor To |

| Phenols | Hydroxylated derivatives of 14-methyl-Dibenz(a,j)acridine | Further oxidation or conjugation |

| Hydroxymethyl derivatives | 14-(hydroxymethyl)-Dibenz(a,j)acridine | Further oxidation to aldehydes and carboxylic acids, or conjugation |

| Dihydrodiols | Various trans-dihydrodihydroxy-14-methyl-Dibenz(a,j)acridine isomers | Diol epoxides |

| Diol Epoxides | Bay-region and non-bay-region diol epoxides of 14-methyl-Dibenz(a,j)acridine | Covalent adducts with DNA and proteins |

Modulation of Cellular Signaling Pathways

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. frontiersin.org Upon binding of a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. researchgate.net This leads to the induction of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1.

PAHs and their methylated derivatives are well-known ligands for the AhR. nih.gov The binding affinity and subsequent activation of the AhR can be influenced by the structure of the PAH, including the presence and position of methyl groups. While the specific binding affinity of 14-methyl-Dibenz(a,j)acridine to the AhR has not been reported, it is highly probable that it acts as an AhR agonist. Activation of the AhR by this compound would be expected to induce the expression of CYP1 enzymes, which in turn would metabolize the compound, potentially leading to the formation of the electrophilic intermediates discussed earlier. This creates a feedback loop where the compound induces the very enzymes that can bioactivate it.

Downstream effects of AhR activation extend beyond the induction of metabolic enzymes and can include alterations in cell proliferation, differentiation, and apoptosis. frontiersin.org

A common mechanism of toxicity for many PAHs is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov Oxidative stress can arise from several processes related to PAH metabolism.

One major source of ROS is the futile cycling of the induced CYP450 enzymes. During the metabolic conversion of PAHs, there can be an "uncoupling" of the catalytic cycle, leading to the release of superoxide (B77818) anion radicals and hydrogen peroxide. Furthermore, some PAH metabolites, such as quinones, can undergo redox cycling, a process where they are repeatedly reduced by cellular reductases and then re-oxidized by molecular oxygen, generating a continuous stream of superoxide radicals.

While specific studies on 14-methyl-Dibenz(a,j)acridine and oxidative stress are lacking, the general mechanisms for PAHs are likely to apply. The metabolism of 14-methyl-Dibenz(a,j)acridine via the AhR-induced CYP enzymes would be a probable source of ROS, leading to damage to cellular components like lipids, proteins, and DNA.

The cellular response to damage induced by chemicals like 14-methyl-Dibenz(a,j)acridine often involves the activation of cell cycle checkpoints and apoptotic pathways to eliminate damaged cells.

Cell Cycle Progression: DNA damage, a common consequence of exposure to electrophilic PAH metabolites, can trigger the activation of cell cycle checkpoints. These checkpoints, controlled by a complex network of proteins including p53 and various cyclin-dependent kinases (CDKs), can halt the cell cycle at specific phases (e.g., G1/S or G2/M) to allow for DNA repair. nih.gov If the damage is too extensive to be repaired, the cell may be directed towards apoptosis. Studies on other methylated protoberberine alkaloids have shown that they can induce cell cycle arrest in cancer cells. nih.gov

Apoptosis: Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. For PAHs, the intrinsic pathway is often implicated. DNA damage and oxidative stress can lead to the activation of pro-apoptotic proteins from the Bcl-2 family, which increase the permeability of the mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, the executioner enzymes of apoptosis that dismantle the cell in an orderly fashion. mdpi.com Various acridine (B1665455) derivatives have been shown to induce apoptosis in cancer cells. mdpi.com

Table 2: Potential Effects of 14-methyl-Dibenz(a,j)acridine on Cellular Regulatory Processes (Inferred)

| Cellular Process | Potential Effect | Key Molecular Players (Inferred) |

| Cell Cycle Progression | Arrest at G1/S or G2/M phase | p53, p21, CDKs |

| Apoptosis | Induction of programmed cell death | Bcl-2 family proteins, Cytochrome c, Caspases |

Interactions with Other Cellular Macromolecules

Besides DNA, the electrophilic intermediates of PAHs can also form covalent adducts with cellular proteins. These interactions can alter the structure and function of the proteins, leading to cellular dysfunction. The nucleophilic residues in proteins, such as cysteine, histidine, and lysine, are common targets for adduction by reactive metabolites.

The binding of PAH metabolites to proteins can have several consequences. Adduction to metabolic enzymes can alter their activity, affecting the bioactivation and detoxification of the parent compound. Binding to signaling proteins can disrupt cellular communication pathways. Furthermore, protein adducts can serve as biomarkers of exposure to the parent compound. While specific protein adducts of 14-methyl-Dibenz(a,j)acridine have not been characterized, it is expected that its reactive metabolites would bind to a range of cellular proteins. There is evidence of a "4 S" PAH binding protein in rat liver cytosol that exhibits high affinity for PAHs. nih.gov

Membrane Interactions and Permeability Characteristics

The interaction of 14-methyl-Dibenz(a,j)acridine with biological membranes and its ability to permeate these barriers are critical determinants of its bioavailability and subsequent intracellular effects. While direct experimental data exclusively for 14-methyl-Dibenz(a,j)acridine is limited, the behavior of the parent compound, Dibenz(a,j)acridine, and other methylated polycyclic aromatic hydrocarbons (PAHs) provides significant insights into its likely membrane interaction profile and permeability characteristics.

Polycyclic aromatic hydrocarbons, as a class of compounds, are generally nonpolar and lipophilic. wikipedia.org This inherent lipophilicity is a primary driver of their interaction with the lipid bilayer of cellular membranes. The introduction of a methyl group, as in 14-methyl-Dibenz(a,j)acridine, can further enhance this lipophilicity, potentially leading to more significant partitioning into the hydrophobic core of the membrane.

Studies on various PAHs have demonstrated their capacity to penetrate and accumulate within biological membranes, which can lead to alterations in membrane structure and function. nih.gov The interaction is not solely governed by lipophilicity (often represented by the octanol-water partition coefficient, Kow), as molecular forces such as dispersion, induction, and coupling/polarization also play a significant role in promoting permeation. nih.gov Conversely, interactions like hydrogen bonding can inhibit this process. nih.gov

The planarity of the fused aromatic ring system in Dibenz(a,j)acridine suggests that it can intercalate between the phospholipid acyl chains of the membrane. The addition of a methyl group at the 14-position may introduce a steric hindrance that could modulate this intercalation, potentially altering membrane fluidity and permeability to other molecules.

A significant form of interaction that can occur between 14-methyl-Dibenz(a,j)acridine and membrane components, particularly proteins, is the methyl-π interaction. This involves the methyl group interacting with the aromatic rings of amino acid residues such as phenylalanine, tyrosine, or tryptophan within membrane-associated proteins. nih.gov These interactions, while individually weak, can collectively contribute to the binding and localization of the compound at the membrane surface or within transmembrane domains. nih.gov Research has shown a distinct orientational preference for methyl groups relative to aromatic rings, which can influence the geometry of ligand-protein binding. nih.gov

The permeability of PAHs across membranes is a complex process. A study utilizing a parallel artificial membrane permeability assay (PAMPA) to model the pulmonary surfactant membrane provided insights into the permeability of several PAHs. nih.gov The findings from this study can be used to infer the potential permeability of structurally similar compounds.

| Compound | Log Kow | Apparent Permeability (Papp) (x 10-6 cm/s) | Effective Permeability (Pe) (x 10-6 cm/s) |

| Naphthalene | 3.30 | 15.3 ± 1.2 | 20.1 ± 1.8 |

| Acenaphthylene | 3.93 | 21.8 ± 1.5 | 31.2 ± 2.6 |

| Acenaphthene | 4.32 | 25.6 ± 2.1 | 38.5 ± 3.9 |

| Fluorene | 4.18 | 23.7 ± 1.9 | 34.9 ± 3.3 |

| Phenanthrene | 4.46 | 28.9 ± 2.5 | 44.7 ± 5.1 |

| Anthracene | 4.45 | 28.5 ± 2.4 | 44.0 ± 4.9 |

| Fluoranthene | 5.09 | 35.2 ± 3.1 | 58.9 ± 6.8 |

| Pyrene | 5.18 | 36.8 ± 3.3 | 62.4 ± 7.4 |

| Benzo[a]anthracene | 5.61 | 40.1 ± 3.8 | 70.2 ± 8.9 |

| Chrysene | 5.61 | 40.5 ± 3.9 | 71.1 ± 9.1 |

Data adapted from a study on PAH permeability through a parallel artificial membrane model. nih.gov Note: 14-methyl-Dibenz(a,j)acridine was not directly tested in this study; the data is presented to illustrate the permeability of structurally related compounds.

Based on the trends observed with other PAHs, it is reasonable to infer that 14-methyl-Dibenz(a,j)acridine, being a larger and likely more lipophilic molecule, would exhibit significant membrane permeability. The metabolism of the parent compound, Dibenz(a,j)acridine, has been studied, and its metabolites, such as dihydrodiols and phenols, would have different polarity and, consequently, different membrane interaction and permeability characteristics compared to the parent compound. nih.govnih.gov The formation of these metabolites is a crucial aspect of its biological activity, as it precedes interaction with intracellular targets. nih.gov

Metabolic Pathways and Biotransformation Studies of 14 Methyl Dibenz A,j Acridine

Identification and Characterization of Primary and Secondary Metabolites

The initial steps in the metabolism of DBAJAC involve oxidative processes, primarily mediated by cytochrome P450 (CYP) enzymes, which introduce functional groups that increase the water solubility of the compound and prepare it for further metabolic reactions.

In vitro studies using liver microsomes from rats have been instrumental in identifying the primary metabolites of DBAJAC. The major metabolites formed are trans-3,4-dihydroxy-3,4-dihydrodibenz(a,j)acridine (trans-DBAJAC-3,4-dihydrodiol) and DBAJAC-5,6-oxide. nih.govnih.gov Other identified metabolites include trans-5,6-dihydro-5,6-dihydroxydibenz(a,j)acridine, 3-hydroxydibenz(a,j)acridine, and 4-hydroxydibenz(a,j)acridine. nih.gov The 3,4-dihydrodiol is considered a major product and a potential proximate carcinogen. nih.govnih.gov Further oxidation can lead to the formation of secondary metabolites such as diol epoxides, tetrols, and phenolic dihydrodiols. nih.gov

Following the initial oxidative metabolism, the introduced hydroxyl groups can undergo conjugation reactions. These phase II reactions further increase the water solubility of the metabolites, facilitating their excretion. While the provided search results focus heavily on the primary oxidative metabolites, the formation of water-soluble conjugates is a noted outcome of DBAJAC metabolism in isolated rat hepatocytes. nih.gov This suggests the involvement of enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the formation of glucuronide and sulfate (B86663) conjugates, respectively. Increased conjugation has been observed in animals pre-treated with inducers of metabolic enzymes. nih.gov

The identification and structural characterization of DBAJAC metabolites have been achieved through the use of sophisticated analytical methods. Techniques such as high-performance liquid chromatography (HPLC) have been essential for separating the complex mixture of metabolites. nih.govresearcher.life The definitive structures of these metabolites were established using a combination of ultraviolet (UV) spectroscopy and mass spectrometry, often by comparison with authentic synthetic standards. nih.gov

Enzyme Kinetics and Substrate Specificity in Biotransformation Systems

The rate and profile of DBAJAC metabolism are highly dependent on the specific enzymes involved and the biological system being studied.

The metabolism of DBAJAC has been extensively studied using in vitro systems, particularly liver microsomes and isolated hepatocytes from rats. nih.govnih.govnih.gov These studies have shown that the profile of metabolites can be influenced by pre-treating the animals with different enzyme inducers. For instance, liver microsomes from rats pre-treated with 3-methylcholanthrene, a potent inducer of CYP1A enzymes, showed a high capacity for metabolizing DBAJAC. nih.govnih.gov The trans-DBAJAC-3,4-dihydrodiol was consistently a major metabolite across various microsomal preparations. nih.gov In incubations with phenobarbital-induced and control liver microsomes, DBAJAC-N-oxide was identified as a minor metabolite. nih.gov

Metabolic pathways can vary significantly between different species. Studies on DBAJAC have primarily utilized rats as a model organism. nih.govnih.govnih.gov Additionally, the metabolism of DBAJAC has been investigated in an isolated perfused rabbit lung preparation. nih.gov This study revealed that the rate of metabolism and the distribution of conjugates could be significantly increased in animals pre-treated with benzo(a)pyrene. nih.gov The major metabolites identified in the rabbit lung were the 3,4-dihydrodiol and a phenol (B47542) of DBAJAC. nih.gov These findings highlight that metabolic profiles are not only species-specific but also tissue-specific.

Detoxification and Excretion Pathways (Mechanistic Focus)

The detoxification of 14-methyl-Dibenz(a,j)acridine is a critical process that follows its initial metabolic activation. This phase of metabolism is characterized by the enzymatic conjugation of metabolites with endogenous molecules, a process that significantly increases their polarity and facilitates their excretion.

Role of Phase II Enzymes in Conjugation Reactions

Phase II metabolism of 14-methyl-Dibenz(a,j)acridine metabolites, such as hydroxylated and dihydrodiol derivatives, is primarily mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes catalyze the addition of glucuronic acid and sulfate groups, respectively, to the reactive sites on the metabolites.

In studies with the parent compound, Dibenz(a,j)acridine (DBAJAC), the formation of water-soluble conjugates has been observed in vitro using rat hepatocytes. nih.gov The hydrolysis of these conjugates by β-glucuronidase and arylsulfatase confirms the presence of both glucuronide and sulfate adducts. nih.gov The primary sites for conjugation are the hydroxyl groups of the phenolic and dihydrodiol metabolites. For instance, metabolites such as 3-hydroxy-DBAJAC, 4-hydroxy-DBAJAC, and the trans-3,4-dihydroxy-3,4-dihydro-DBAJAC are major substrates for these conjugation reactions. nih.gov

While direct enzymatic studies on 14-methyl-Dibenz(a,j)acridine are limited, research on analogous methylated polycyclic aromatic hydrocarbons, such as 7-methyldibenz[aj]anthracene, suggests that the presence of a methyl group can influence the efficiency of these conjugation pathways. In primary mouse keratinocyte cultures, the dihydrodiols of the parent compound, dibenz[aj]anthracene, were found to be excreted as glucuronide conjugates, whereas no such conjugates were detected for the 7-methyl derivative. nih.gov This suggests that the methyl group in compounds like 14-methyl-Dibenz(a,j)acridine may sterically hinder the access of Phase II enzymes to the sites of conjugation, potentially leading to a less efficient detoxification process.

The table below summarizes the key Phase II enzymes and their roles in the detoxification of DBAJAC metabolites, which can be extrapolated to its 14-methyl derivative.

| Phase II Enzyme | Endogenous Substrate | Metabolite Substrates (based on DBAJAC) | Resulting Conjugate |

| UDP-Glucuronosyltransferases (UGTs) | UDP-glucuronic acid | Phenolic metabolites (e.g., 3-hydroxy-DBAJAC, 4-hydroxy-DBAJAC) | Glucuronide conjugates |

| Dihydrodiol metabolites (e.g., trans-3,4-dihydroxy-3,4-dihydro-DBAJAC) | |||

| Sulfotransferases (SULTs) | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) | Phenolic metabolites | Sulfate conjugates |

| Dihydrodiol metabolites |

Mechanisms of Elimination and Biotransformation Efficiency

The primary route of elimination for metabolites of Dibenz(a,j)acridine and, by extension, its 14-methyl derivative, is through fecal excretion following biliary elimination. nih.gov Studies in rats have shown that after administration of radiolabeled DBAJAC, the majority of the radioactivity is recovered in the feces, with a rapid excretion into the bile. nih.gov This indicates an efficient hepatic uptake and metabolism, followed by transport of the conjugated metabolites into the bile for elimination.

The organic solvent-soluble fraction of bile, after enzymatic hydrolysis, contains polar secondary oxidation products, with very little of the parent dihydrodiol being present. nih.gov This suggests that once conjugated, the metabolites are efficiently eliminated and that there is considerable further metabolism of the initial dihydrodiols. nih.gov

The following table outlines the key aspects of the elimination and biotransformation efficiency for DBAJAC, providing an expected framework for its 14-methyl derivative.

| Parameter | Finding for Dibenz(a,j)acridine (DBAJAC) | Implication for 14-methyl-Dibenz(a,j)acridine |

| Primary Route of Excretion | Fecal excretion via bile. nih.gov | Likely the same primary route of elimination. |

| Excretion Rate | Rapid excretion into bile observed within 6 hours in rats. nih.gov | The rate may be influenced by the efficiency of Phase II conjugation. |

| Metabolites in Bile | Primarily polar, water-soluble conjugates and secondary oxidation products. nih.gov | A similar profile of conjugated metabolites is expected, though the relative abundance of specific conjugates may differ due to the methyl group's influence on metabolism. |

| Biotransformation Efficiency | Considered extensive, with significant metabolism of the initial dihydrodiol metabolites. nih.gov | The efficiency of detoxification via conjugation may be lower compared to the parent compound, potentially leading to altered biological activity. nih.gov |

Environmental Occurrence, Fate, and Biogeochemical Cycling of Dibenz A,j Acridines

Sources and Environmental Distribution of Dibenz(a,j)acridines

Dibenz(a,j)acridines, including their methylated forms, are not intentionally produced for commercial purposes but are rather byproducts of the incomplete combustion of organic materials. Major anthropogenic sources include the burning of fossil fuels, such as coal and oil, and the incineration of waste. These high-temperature processes lead to the formation of a complex mixture of PAHs and their nitrogen-containing analogues. The presence of nitrogen in the fuel or the combustion air facilitates the incorporation of nitrogen atoms into the aromatic ring structures, giving rise to azaarenes. Specifically, methylated PAHs are recognized as products of incomplete combustion sources.

The formation of these compounds is influenced by the temperature and conditions of combustion. For instance, many simple organic compounds can be pyrolyzed to form complex mixtures of PAHs at temperatures above 300°C, with maximum yields occurring between 700-900°C. These complex mixtures can contain numerous alkylated PAHs, including methylated dibenzacridines.

Once formed, 14-methyl-dibenz(a,j)acridine and similar compounds are released into the atmosphere, where they predominantly adsorb to particulate matter due to their low vapor pressure. These airborne particles can be transported over long distances before being deposited onto soil and into aquatic systems through wet and dry deposition.

The hydrophobic nature of these compounds leads to their accumulation in organic-rich matrices. In soil and aquatic sediments, they tend to bind strongly to organic matter, which can limit their bioavailability for degradation. The environmental distribution is widespread, with these compounds being detected in various environmental compartments, including urban air, industrial effluents, and areas impacted by fossil fuel use. While specific concentration data for 14-methyl-dibenz(a,j)acridine is scarce, studies on the parent compound, dibenz(a,j)acridine, have shown its presence in urban atmospheric particulates.

Table 1: Environmental Occurrence of Dibenz(a,j)acridines This table is representative of the general class of dibenz(a,j)acridines, as specific data for the 14-methyl derivative is limited.

| Environmental Matrix | Typical Sources | General Findings |

| Atmospheric Particulate Matter | Incomplete combustion of fossil fuels, industrial emissions, vehicle exhaust | Detected in urban and industrial air samples, adsorbed to fine particulate matter. |

| Soil | Atmospheric deposition, industrial contamination | Tends to accumulate in the organic fraction of soil, persistence can be long-term. |

| Aquatic Systems | Atmospheric deposition, runoff from contaminated land, industrial wastewater discharge | Found in sediments of rivers and lakes, bioaccumulation in aquatic organisms is possible. |

Environmental Transformation Processes

The persistence of 14-methyl-dibenz(a,j)acridine in the environment is determined by its susceptibility to various transformation processes. These include degradation by sunlight, breakdown by microorganisms, and other chemical reactions.

Photodegradation is a significant removal pathway for many PAHs and azaarenes in the environment, particularly in the atmosphere and surface waters. These compounds can absorb ultraviolet (UV) radiation from sunlight, which can lead to their chemical breakdown. The rate and products of photodegradation are influenced by factors such as the intensity of sunlight, the presence of other chemical species, and the medium in which the compound is present.

Microbial degradation is a key process for the removal of organic pollutants from the environment. A wide variety of bacteria and fungi have been shown to degrade PAHs and azaarenes. nih.govnih.gov The presence of a methyl group can affect the biodegradability of azaarenes, with some studies suggesting that methylation can either enhance or inhibit breakdown depending on the position of the methyl group and the specific microbial pathways involved.

The biodegradation of azaarenes often begins with an oxidation step catalyzed by dioxygenase enzymes, leading to the formation of dihydrodiols. These intermediates can then be further metabolized. While specific microorganisms capable of degrading 14-methyl-dibenz(a,j)acridine have not been extensively documented, it is likely that microbial consortia in contaminated environments possess the metabolic capability to transform this compound, albeit potentially at a slow rate. Studies on the biodegradation of the parent compound, acridine (B1665455), by Mycobacterium vanbaalenii have identified several metabolites, indicating that microbial breakdown of the core ring structure is possible.

Table 2: Factors Influencing Biodegradation of Methylated Azaarenes This table provides a general overview as specific data for 14-methyl-dibenz(a,j)acridine is limited.

| Factor | Influence on Biodegradation |

| Methyl Group Position | Can sterically hinder enzyme access or alter electronic properties, affecting the rate of initial oxidation. |

| Bioavailability | Strong adsorption to soil and sediment particles can limit the availability of the compound to microorganisms. |

| Microbial Community | The presence of specific microbial species with the necessary enzymatic machinery is crucial for degradation. |

| Environmental Conditions | Factors such as oxygen levels, nutrient availability, pH, and temperature can significantly impact microbial activity and degradation rates. |

In the atmosphere, reactions with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3) are important degradation pathways for many organic pollutants. These reactions can lead to the formation of a variety of oxygenated and nitrated derivatives. In soil and aquatic environments, abiotic degradation can occur through reactions with minerals and other chemical constituents of the matrix. However, specific studies detailing the abiotic chemical degradation mechanisms and kinetics for 14-methyl-dibenz(a,j)acridine are currently lacking.

Bioavailability and Bioaccumulation Mechanisms in Ecological Systems

The bioavailability and subsequent bioaccumulation of 14-methyl-dibenz(a,j)acridine in ecosystems are governed by its physicochemical properties and the biological characteristics of the exposed organisms. The introduction of a methyl group to the dibenz(a,j)acridine structure is expected to influence its behavior in the environment compared to the parent compound.

Uptake and Distribution in Environmental Organisms

The uptake of 14-methyl-dibenz(a,j)acridine by environmental organisms is anticipated to occur primarily through passive diffusion across biological membranes, a process driven by its lipophilicity. The addition of a methyl group generally increases the lipophilicity of a polycyclic aromatic compound, which can lead to enhanced partitioning into biological tissues.

In aquatic environments, organisms such as fish can absorb this compound through their gills, gastrointestinal tract, and skin. Following uptake, it is likely to be distributed to and accumulate in lipid-rich tissues, including the liver, adipose tissue, and gonads. In terrestrial ecosystems, soil-dwelling organisms like earthworms can ingest contaminated soil particles or absorb the compound through their epidermis. Plants may take up 14-methyl-dibenz(a,j)acridine from contaminated soil through their root systems, with subsequent translocation to other plant parts being generally limited due to its high hydrophobicity.

The metabolic transformation of this compound within organisms can influence its distribution and potential for bioaccumulation. While metabolism is a detoxification pathway, some metabolic intermediates of polycyclic aromatic compounds can be more reactive and toxic than the parent compound.

Factors Influencing Environmental Mobility and Persistence

The environmental mobility and persistence of 14-methyl-dibenz(a,j)acridine are controlled by a combination of its chemical properties and various environmental factors.

Sorption to Soil and Sediment: Due to its expected high hydrophobicity and low aqueous solubility, 14-methyl-dibenz(a,j)acridine is likely to strongly adsorb to the organic matter fraction of soil and sediment. This sorption process significantly reduces its mobility in the environment, limiting its transport through soil profiles and into groundwater. The strength of this binding is a critical factor in its long-term persistence in terrestrial and aquatic systems.

Volatility: The volatility of 14-methyl-dibenz(a,j)acridine is presumed to be low, which means that its transport in the atmosphere in the gaseous phase is limited. However, it can be associated with particulate matter in the atmosphere and transported over long distances.

Degradation Processes: The persistence of 14-methyl-dibenz(a,j)acridine in the environment is also determined by its susceptibility to degradation.

Photodegradation: In the presence of sunlight, polycyclic aromatic compounds can undergo photodegradation. The rate of this process is dependent on factors such as light intensity and the presence of other photosensitizing substances in the environment.

Microbial Degradation: The microbial degradation of N-heterocyclic polycyclic aromatic hydrocarbons is generally slower than that of their homocyclic analogues. The presence of the nitrogen heteroatom and the additional methyl group can further increase the resistance of 14-methyl-dibenz(a,j)acridine to microbial breakdown. Certain microorganisms may be capable of co-metabolizing this compound in the presence of other carbon sources.

Advanced Analytical Methodologies for Research on 14 Methyl Dibenz A,j Acridine

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of complex mixtures containing 14-methyl-Dibenz(a,j)acridine and its various isomers and metabolites. The ability to separate these closely related compounds is a prerequisite for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of 14-methyl-Dibenz(a,j)acridine and its isomers. The technique's versatility allows for the use of various stationary and mobile phases to achieve optimal separation. Reversed-phase HPLC, often using C18 columns, is commonly employed to separate the parent compound from its more polar metabolites.

The separation of isomeric compounds, such as different methylated dibenzacridines or their hydroxylated metabolites, can be particularly challenging due to their similar physicochemical properties. However, the use of high-resolution columns with smaller particle sizes (e.g., UPLC or UHPLC) can significantly enhance separation efficiency. nih.gov The choice of mobile phase, typically a mixture of water with organic solvents like acetonitrile (B52724) or methanol, and the use of gradient elution are critical for resolving complex mixtures. nih.gov

Table 1: Representative HPLC Conditions for Separation of PAH Metabolites

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis or Fluorescence Detector |

| Injection Volume | 20 µL |

This table presents typical starting conditions for the separation of PAH metabolites and may require optimization for 14-methyl-Dibenz(a,j)acridine.

Gas Chromatography (GC) Coupled with Selective Detectors

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like 14-methyl-Dibenz(a,j)acridine. When coupled with a selective detector, such as a mass spectrometer (GC-MS), it provides both high-resolution separation and definitive identification. For GC analysis, derivatization of polar metabolites may be necessary to increase their volatility.

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. The use of high-temperature capillary columns with various polarities is essential for separating isomeric PAHs. GC-MS is a well-established method for the analysis of dibenz(a,j)acridine in various matrices, including environmental and biological samples. nih.gov

Chiral Chromatography for Enantiomeric Resolution of Metabolites

The metabolism of pro-chiral compounds like 14-methyl-Dibenz(a,j)acridine can lead to the formation of chiral metabolites, such as dihydrodiols and epoxides. These enantiomers can exhibit different biological activities. Chiral chromatography is a specialized HPLC technique used to separate these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

The development of methods for the chiral separation of drug metabolites is a well-established field, and similar principles can be applied to the metabolites of 14-methyl-Dibenz(a,j)acridine. nih.gov The choice of the appropriate CSP and mobile phase is critical for achieving enantiomeric resolution.

Mass Spectrometric Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and identification of 14-methyl-Dibenz(a,j)acridine and its metabolites. When coupled with chromatographic separation, it provides a wealth of structural information.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.net This capability is invaluable for identifying unknown metabolites in complex biological matrices. By comparing the accurate mass of a potential metabolite with theoretical masses of possible biotransformation products (e.g., hydroxylation, epoxidation, and glucuronidation products), tentative identifications can be made. researchgate.netnih.gov

Recent advances in HRMS have enabled comprehensive metabolite profiling in a single analysis, facilitating the discovery of unexpected metabolic pathways. researchgate.net

Table 2: Theoretical Monoisotopic Masses of Potential 14-methyl-Dibenz(a,j)acridine Metabolites

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| 14-methyl-Dibenz(a,j)acridine | C₂₂H₁₅N | 293.1204 |

| Hydroxy-14-methyl-Dibenz(a,j)acridine | C₂₂H₁₅NO | 309.1154 |

| Dihydrodiol-14-methyl-Dibenz(a,j)acridine | C₂₂H₁₇NO₂ | 327.1259 |

| 14-methyl-Dibenz(a,j)acridine-N-oxide | C₂₂H₁₅NO | 309.1154 |

| Glucuronide conjugate of Hydroxy-14-methyl-Dibenz(a,j)acridine | C₂₈H₂₃NO₇ | 485.1474 |

This table provides theoretical masses that can be used in HRMS studies to identify potential metabolites.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate between isomers. nih.gov

For instance, the fragmentation patterns of different hydroxylated isomers of 14-methyl-Dibenz(a,j)acridine would likely differ depending on the position of the hydroxyl group on the aromatic ring system. This information is crucial for the definitive identification of metabolites. The metabolism of the parent compound, dibenz[a,h]acridine, has been shown to produce various dihydrodiols and phenols, and similar metabolic pathways are expected for its methylated analog. nih.gov The structural elucidation of these metabolites heavily relies on MS/MS analysis. acs.org

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the trace analysis of organic compounds, including polycyclic aromatic nitrogen heterocycles like 14-methyl-Dibenz(a,j)acridine. This technique offers high accuracy and precision by using a stable, isotopically labeled analog of the target analyte as an internal standard. The fundamental principle of IDMS involves adding a known amount of the labeled standard to a sample prior to extraction and analysis. The labeled compound, ideally a ¹³C- or deuterium-labeled 14-methyl-Dibenz(a,j)acridine, behaves almost identically to the native analyte during sample preparation and analysis, thus compensating for any losses that may occur during these steps.

The quantification is based on the measurement of the altered isotopic ratio of the analyte by a mass spectrometer, typically a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS). osti.gov This approach significantly minimizes systematic errors arising from matrix effects and variations in extraction efficiency. researchgate.netresearchgate.net For complex environmental matrices, the use of IDMS can lead to substantial improvements in data quality, with average recoveries often approaching 100%. researchgate.net The method's precision is notable, with relative standard deviations typically falling within a low percentage range, making it highly reliable for the quantification of trace levels of 14-methyl-Dibenz(a,j)acridine. researchgate.net

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules such as 14-methyl-Dibenz(a,j)acridine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. While specific experimental NMR data for 14-methyl-Dibenz(a,j)acridine is not widely available in the public domain, the expected chemical shifts and coupling constants can be inferred from the parent compound, Dibenz(a,j)acridine, and related acridine (B1665455) derivatives. nih.govrsc.org

The ¹H NMR spectrum would be expected to show a series of signals in the aromatic region, characteristic of the polycyclic aromatic system. The introduction of the methyl group at the 14-position would result in a distinct singlet signal in the upfield region of the spectrum. The chemical shifts of the protons on the aromatic rings would also be influenced by the presence and position of the methyl group. Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in assigning the specific proton and carbon signals, confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Acridine Derivatives This table is illustrative and based on general knowledge of acridine compounds, not specific experimental data for 14-methyl-Dibenz(a,j)acridine.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 9.0 | 120 - 150 |

| Methyl Protons | 2.5 - 3.0 | 20 - 25 |

UV-Vis and Fluorescence Spectroscopy for Detection and Quantum Yield Measurements

UV-Visible (UV-Vis) and fluorescence spectroscopy are highly sensitive methods for the detection and quantification of polycyclic aromatic compounds. Acridine derivatives typically exhibit strong absorption in the UV-Vis region between 350 and 450 nm, which corresponds to the π-electron transitions within the aromatic rings. researchgate.net The introduction of a methyl group to the Dibenz(a,j)acridine structure is expected to cause a slight bathochromic (red) shift in the absorption maxima.

Many acridine derivatives are also highly fluorescent, making fluorescence spectroscopy a valuable tool for their detection at very low concentrations. nih.gov The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter for characterizing the efficiency of the fluorescence process. The quantum yield can be measured using either absolute methods, such as with an integrating sphere, or relative methods using a known standard. researchgate.netbjraylight.com While a specific quantum yield for 14-methyl-Dibenz(a,j)acridine has not been reported in the reviewed literature, a study on methyl-9-acridine reported a quantum yield of approximately 3.16 x 10⁻³. osti.gov

Table 2: Spectroscopic Properties of a Related Acridine Compound Data for Acridone in ethanol.

| Parameter | Value |

| Absorption Wavelength (λabs) | 249 nm |

| Molar Absorptivity (ε) | 99,900 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φf) | 0.42 |

Infrared Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides a molecular fingerprint based on the vibrational modes of a molecule. For polycyclic aromatic nitrogen heterocycles like Dibenz(a,j)acridine, the IR spectrum is characterized by several distinct regions. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The region between 1600 and 1400 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the aromatic system. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, are observed below 900 cm⁻¹.

The introduction of a methyl group to the Dibenz(a,j)acridine structure would introduce new vibrational modes. These would include the symmetric and asymmetric C-H stretching vibrations of the methyl group, typically found in the 2900-3000 cm⁻¹ region, as well as C-H bending vibrations around 1450 and 1375 cm⁻¹. The presence of the methyl group may also cause slight shifts in the vibrational frequencies of the aromatic skeleton.

Sample Preparation Strategies for Complex Environmental and Biological Matrices

Optimization of Extraction and Clean-up Procedures

The accurate analysis of 14-methyl-Dibenz(a,j)acridine in complex environmental and biological samples necessitates efficient extraction and clean-up procedures to remove interfering matrix components. The choice of method depends on the sample type, with techniques like pressurized liquid extraction and supercritical fluid extraction being suitable for solid and semi-solid samples. For liquid samples such as water or biological fluids, solid-phase extraction (SPE) is a commonly employed technique.

Microextraction Techniques for Low-Volume Samples

The analysis of 14-methyl-Dibenz(a,j)acridine in samples where its presence is minimal necessitates highly sensitive and efficient extraction methods. Microextraction techniques are particularly well-suited for this purpose as they are designed to concentrate analytes from a small sample volume, thereby enhancing detection capabilities while minimizing solvent consumption and sample handling. These methods are founded on the principles of equilibrium partitioning of the analyte between the sample matrix and a minute volume of an extraction phase. The primary microextraction techniques applicable to polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing counterparts (azaarenes), such as 14-methyl-Dibenz(a,j)acridine, include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), along with its variants.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. labrulez.com The analytes adsorb or absorb onto the fiber, which is then transferred to the injection port of a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for thermal desorption and analysis. youtube.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For high-molecular-weight PAHs, which are structurally similar to 14-methyl-Dibenz(a,j)acridine, polydimethylsiloxane (B3030410) (PDMS) coated fibers are commonly employed due to their affinity for non-polar compounds. nih.govthermofisher.com

Research on high-ring PAHs has demonstrated that direct immersion (DI-SPME) is generally more effective than headspace SPME (HS-SPME) for these less volatile compounds. nih.gov Key parameters influencing the extraction efficiency include the fiber coating and thickness, temperature, and extraction time. For instance, a 100-µm PDMS fiber has shown higher extraction efficiency for high-molecular-weight PAHs compared to thinner PDMS or polyacrylate (PA) fibers. nih.gov Increasing the extraction temperature can enhance the sensitivity and shorten the time required to reach equilibrium. nih.gov

Liquid-Phase Microextraction (LPME)

LPME encompasses a family of techniques where the extraction phase is a micro-liter volume of a water-immiscible organic solvent. thermofisher.com This method has gained traction for its simplicity, low cost, and high enrichment factors. nih.gov

One prominent variant is Dispersive Liquid-Liquid Microextraction (DLLME) . In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. nih.govyoutube.com This dispersion maximizes the surface area for rapid analyte transfer. Centrifugation is then used to separate the sedimented, analyte-rich extraction phase. nih.govthermofisher.com The selection of the extraction and disperser solvents is crucial for achieving high recovery and enrichment. nih.gov DLLME has been successfully coupled with GC-MS and HPLC for the determination of PAHs in various water samples, demonstrating high enrichment factors and low detection limits. nih.govthermofisher.com

Another significant LPME method is Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) . This technique utilizes a porous polypropylene (B1209903) hollow fiber to contain the acceptor phase (an organic solvent) and separate it from the aqueous sample (donor phase). oup.comnih.gov The analytes are transported from the donor phase, through a supported liquid membrane (SLM) held in the pores of the fiber, and into the acceptor phase. nih.gov HF-LPME offers excellent sample clean-up and high enrichment factors, with the added benefit of being a protected system that is less prone to solvent loss than open-droplet techniques. oup.com It has been effectively used for the preconcentration of PAHs from water samples, with parameters such as the choice of organic solvent, stirring speed, and extraction time being optimized to enhance performance. researchgate.netlu.se For ionizable compounds like azaarenes, a three-phase HF-LPME system can be employed to trap the analyte in an aqueous acceptor phase with an adjusted pH, preventing back-extraction. nih.gov

The following tables summarize research findings for the microextraction of high-molecular-weight PAHs, which can be considered indicative for the analysis of 14-methyl-Dibenz(a,j)acridine.

Table 1: Solid-Phase Microextraction (SPME) Findings for High-Molecular-Weight PAHs

| Parameter | Finding | Reference |

|---|---|---|

| Technique | Direct Immersion SPME (DI-SPME) is more suitable for high-ring PAHs than Headspace SPME (HS-SPME). | nih.gov |

| Fiber Coating | 100-µm Polydimethylsiloxane (PDMS) fiber provides higher extraction efficiency for high-ring PAHs. | nih.gov |

| Temperature | Increasing temperature (e.g., to 60°C) enhances sensitivity and reduces equilibrium time for DI-SPME. | nih.gov |

| Sample Matrix | Analysis of high-ring PAHs in water samples is feasible; however, only 4- and 5-ring PAHs can be quantified in soil using HS-SPME. | nih.gov |

| Automation | SPME is easily automated, which minimizes labor and improves precision. | youtube.comnih.gov |

Table 2: Liquid-Phase Microextraction (LPME) Findings for PAHs

| Technique | Parameter | Finding | Reference |

|---|---|---|---|

| DLLME | Solvents | A mixture of an extraction solvent (e.g., tetrachloroethylene) and a disperser solvent (e.g., acetone) is used. | nih.gov |

| Performance | Achieves high enrichment factors (603 to 1113) and good recoveries (60.3% to 111.3%) for PAHs in water. | nih.gov | |

| Instrumentation | Effectively coupled with GC-FID, GC-MS, and HPLC. | nih.govthermofisher.com | |

| HF-LPME | Solvent | Heptane has been used as the organic solvent in the hollow fiber for PAH extraction. | researchgate.net |

| Performance | Concentration enrichment factors ranged from 48 to 95 for PAHs in water samples. | researchgate.netlu.se |

Theoretical and Computational Chemistry of 14 Methyl Dibenz A,j Acridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, predicting its reactivity, stability, and metabolic fate.

The electronic structure of 14-methyl-Dibenz(a,j)acridine is characterized by an extensive π-conjugated system. Key descriptors of this structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. For large aromatic systems like dibenzacridines, the HOMO-LUMO gap is expected to be relatively small, suggesting significant reactivity.

Reactivity descriptors derived from these calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), quantify the molecule's behavior in chemical reactions.

Table 1: Calculated Global Reactivity Descriptors (Illustrative)

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. mdpi.com |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electrophilic character of a molecule. mdpi.com |

Note: Specific values for 14-methyl-Dibenz(a,j)acridine require dedicated DFT calculations.

Fukui functions (f(r)) are local reactivity descriptors that indicate the most probable sites for nucleophilic, electrophilic, or radical attack. faccts.denih.gov By analyzing the electron density changes upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms within the 14-methyl-Dibenz(a,j)acridine structure that are most susceptible to metabolic activation or DNA adduct formation. For a molecule of this type, the carbon-rich aromatic rings are expected to contain the primary sites for electrophilic attack.